烯丙基 1H,1H-全氟辛基醚

描述

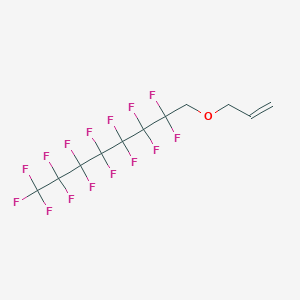

Allyl 1H,1H-perfluorooctyl ether is a compound that falls within the category of fluorinated allyl ethers. These compounds are of interest due to their potential applications in modifying surface properties of materials, particularly in the context of thiol-ene photocurable systems. The presence of the perfluoroalkyl group in the molecule is responsible for imparting hydrophobic characteristics to surfaces, which can be highly desirable in various industrial applications for creating water-resistant coatings or films .

Synthesis Analysis

The synthesis of fluorinated allyl ethers, such as 1H,1H-perfluorooctyl ether, involves the allylation of corresponding 1H,1H-perfluoro alcohols. In the studies reviewed, two new fluorinated allyl ethers were synthesized, namely 1H,1H-perfluoro-1-heptylallyl ether and 1H,1H-perfluoro-1-decylallyl ether. These ethers were created for the purpose of surface modification in thiol-ene photocurable systems. The synthesis process is designed to be efficient and to produce the desired fluorinated allyl ethers in good yields .

Molecular Structure Analysis

The molecular structure of allyl 1H,1H-perfluorooctyl ether is characterized by the presence of an allyl group attached to a perfluorooctyl chain. The general formula for such compounds can be represented as CH2=CHCH2OCH2(CF2CF2)nH, where n indicates the number of perfluoroethyl units in the chain. The molecular structure is crucial as it dictates the physical and chemical properties of the compound, including its ability to form hydrophobic surfaces upon application .

Chemical Reactions Analysis

Allyl ethers, including those with perfluoroalkyl chains, can undergo various chemical reactions. For instance, allyl alcohol has been shown to react with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols under certain conditions. However, when the chain length of the polyfluoroalkyl group exceeds five carbon atoms, and in the presence of potassium carbonate, allyl ethers of polyfluorinated alcohols are formed instead. This indicates a specific orientation of the reaction centers in the intermediate structure, which facilitates the transformation into the desired allyl ethers . Additionally, reactions of allyl phenyl ether in high-temperature water have been studied, demonstrating that such ethers can undergo hydration and other transformations, which may be relevant to the behavior of allyl 1H,1H-perfluorooctyl ether under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl 1H,1H-perfluorooctyl ether are influenced by the fluorinated moiety of the molecule. The introduction of fluorinated allyl ethers, even in small amounts, to thiol-ene photocurable systems significantly alters the surface properties of the resulting films. The surfaces become hydrophobic, which is attributed to the selective enrichment of the fluorinated monomers on the film surfaces. This effect is dependent on the structure of the monomer and its concentration. The fluorinated allyl ethers do not require changes in curing conditions and do not affect the bulk properties of the materials, which is advantageous for maintaining the desired mechanical properties while achieving surface modification .

科学研究应用

有机合成中的醚化学

醚化学,包括烯丙基苯基醚之类的化合物,是有机合成中的基础。烯丙基苯基醚的威廉姆逊醚合成及其随后的克莱森重排为 2-烯丙基苯酚是本科生实验室学习的重要组成部分。该过程介绍了醚的两个重要反应,包括使用酸碱萃取进行纯化,从而加深了对脂肪族醇和芳香族醇的 pKa 差异的理解 (Sanford 等,2009 年)。

光固化体系的表面改性

烯丙基 1H,1H-全氟辛基醚用于改性硫醇-烯光固化体系的表面性质。将少量氟化烯丙基醚添加到这些体系中,显著改变了薄膜的表面性质,包括疏水性,而不会改变固化条件和整体性质。这对于需要定制表面特性的应用至关重要 (Sangermano 等,2002 年)。

有机金属中的稳定性和反应性

烯丙基二卤代硼烷的稳定性和反应性(它们挥发且可以通过各种核磁共振光谱方法表征)受取代基和卤代物的影响。这些性质在涉及有机金属反应的应用中至关重要 (Serre & Guillemin,1997 年)。

聚合物化学

在聚合物化学中,烯丙基 1H,1H-全氟辛基醚在环氧丙烷的阴离子聚合中发挥作用,从而得到分子量可控且分子量分布窄的聚合物。这在合成带有氟烷基的聚乙烯基醚中非常重要 (Vandooren 等,1994 年)。

催化应用

过渡金属催化的烯丙基取代反应(使用未活化的烯丙基底物,如烯丙醇、醚和胺)越来越重要。这些反应的优点是废物副产物最少,并且在许多生物活性化合物中存在稳定的烯丙基醚。该研究领域对于开发形成 C-C、C-N 和 C-O 键的高效且环保的程序至关重要 (Butt & Zhang,2015 年)。

作用机制

安全和危害

While specific safety and hazard information for Allyl 1H,1H-perfluorooctyl ether is not available in the retrieved sources, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370992 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 1H,1H-perfluorooctyl ether | |

CAS RN |

812-72-6 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)